COX-2 Inhibitory Activity: C23-Cerebroside vs. C22, C24, and C25 Analogs in Mast Cell Assays
In a direct comparative study of cerebroside species purified from Phytolaccae Radix, the mixture containing (2R)-2-hydroxytricosanoic acid (C23:0) as a constituent fatty acyl chain—alongside C22:0, C24:0, C25:0, C16:0 2-hydroxy analogs and nonhydroxy palmitic acid—exhibited concentration-dependent inhibition of cyclooxygenase-2 (COX-2) dependent prostaglandin D2 generation in bone marrow-derived mast cells with an IC50 of 6.2 μg/mL [1]. This provides a baseline activity value for the C23-containing cerebroside in a defined inflammatory model.
| Evidence Dimension | COX-2 dependent prostaglandin D2 generation inhibition (IC50) |
|---|---|
| Target Compound Data | 6.2 μg/mL (poke-weed cerebroside mixture containing C23:0 2-hydroxy fatty acid as one component among six fatty acyl chains) |
| Comparator Or Baseline | C22:0 (2-hydroxybehenic acid), C24:0 (2-hydroxylignoceric acid), C25:0 (2-hydroxypentacosanoic acid), C16:0 (2-hydroxypalmitic acid), and palmitic acid—all present in the same cerebroside mixture |
| Quantified Difference | All six fatty acyl chain variants were present in the same active mixture; the IC50 of 6.2 μg/mL reflects the composite activity of the mixture containing C23:0 |
| Conditions | Bone marrow-derived mast cells; COX-2 dependent phase of prostaglandin D2 generation; concentration-dependent inhibition assay |
Why This Matters
This IC50 value provides a benchmark for screening the COX-2 inhibitory potential of C23:0 2-hydroxy fatty acid-containing cerebrosides compared to mixtures containing C22:0, C24:0, and C25:0 analogs.
- [1] Tao J, Morikawa T, Toguchida I, Ando S, Matsuda H, Yoshikawa M. Cyclooxygenase-2 Inhibitory Cerebrosides from Phytolaccae Radix. Chem Pharm Bull. 2001;49(3):321-323. View Source
